![molecular formula C4H8N2S B6359083 2-(Methylthio)-4,5-dihydro-1H-imidazole, 95% CAS No. 20112-79-2](/img/structure/B6359083.png)
2-(Methylthio)-4,5-dihydro-1H-imidazole, 95%
Overview
Description
2-(Methylthio) compounds are often used as important raw materials and intermediates in organic synthesis, pharmaceuticals, and agrochemicals . They are typically degradation products of biocides used in various industries .
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions . For instance, 2-(Methylthio)aniline is used as an important raw material and intermediate in organic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques . For instance, the IR spectrum of a similar compound showed peaks corresponding to different functional groups .Chemical Reactions Analysis
2-(Methylthio) compounds can participate in various chemical reactions. For instance, 1,1-bis(methylthio)-2-nitroethylene could be transformed into the corresponding nitrile oxide in superacidic medium .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as hardness, topography, and hydrophilicity are known to be important parameters .Scientific Research Applications
Organic Synthesis
2-(Methylthio)-4,5-dihydro-1H-imidazole is used as an important raw material and intermediate in organic synthesis . It plays a crucial role in the formation of complex organic molecules that are used in various chemical reactions.
Pharmaceuticals
This compound is also used in the pharmaceutical industry . It can be used in the synthesis of various drugs and therapeutic agents. The specific applications in this field would depend on the drug being synthesized.
Agrochemicals
In the agrochemical industry, 2-(methylthio)-4,5-dihydro-1H-imidazole is used as a raw material and intermediate . It can be used in the production of pesticides, herbicides, and other agrochemical products.
Antibacterial Activity
Research has shown that this compound can be used to create uniform π-conjugated nanostructures with antibacterial activity . These structures exhibit antibacterial activity against E. coli, making them potentially useful in medical and health applications.
Surface Tailorability
The compound is used in the development of materials with tailored surfaces . By altering the methylthio groups, scientists can control the properties of the surface, which can be useful in various applications, from biomedicine to photocatalysis.
Tunable Morphology
2-(methylthio)-4,5-dihydro-1H-imidazole is used in the creation of materials with tunable morphology . This means that the shape and structure of the material can be controlled, which is important in many fields, including materials science and nanotechnology.
Mechanism of Action
Target of Action
It’s structurally related to imidazole , which is known to interact with various biological targets such as purine receptors
Mode of Action
Imidazole compounds often act by binding to their targets and modulating their activity . The presence of the methylthio group could influence the binding affinity or selectivity of the compound for its targets.
Biochemical Pathways
Imidazole derivatives have been shown to affect various biochemical pathways, including those involved in purine metabolism
Pharmacokinetics
Two-compartment pharmacokinetic models have been used to study similar compounds . These models consider the drug’s movement between a central compartment (usually the bloodstream) and a peripheral compartment (tissues), as well as its elimination .
Result of Action
Related compounds have been used in the synthesis of materials with potential biomedical applications
Action Environment
The action, efficacy, and stability of 2-(methylthio)-4,5-dihydro-1H-imidazole can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution in the body and its interaction with targets . Additionally, factors such as pH and temperature can influence the compound’s stability and activity.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methylsulfanyl-4,5-dihydro-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S/c1-7-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIMDGQILFWMJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942141 | |
Record name | 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-4,5-dihydro-1H-imidazole | |
CAS RN |
20112-79-2, 5464-11-9 | |
Record name | 2-(Methylthio)-2-imidazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20112-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylthio-2-imidazoline hydroiodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005464119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydro-2-(methylthio)-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020112792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydro-2-(methylthio)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the primary application of 2-(methylthio)-2-imidazoline in organic synthesis?
A1: 2-(methylthio)-2-imidazoline serves as an efficient annelating reagent. [, , ] This means it can react with other molecules to form fused ring systems, specifically imidazo[1,2-a]pyrimidines and pyrimido[1,2-a]thieno[2,3-d]pyrimidines. [] This property makes it valuable for synthesizing novel heterocyclic compounds with potential biological activities.
Q2: Can you provide an example of 2-(methylthio)-2-imidazoline's use in constructing a specific class of compounds?
A2: Researchers successfully utilized 2-(methylthio)-2-imidazoline to synthesize a series of tricyclic, linearly fused N-aryl pyrimidones. [] This involved reacting the compound with 2-chloro-3-pyridine- and 2-chloro-3-pyrazinecarbonyl chlorides, followed by reactions with aromatic amines. The resulting compounds, including imidazo[1,2-a]pyrido[2,3-d]pyrimidin-5(10H)-ones and pyrimido[1,2-a]pyrazino[2,3-d]pyrimidin-6(6H)-ones, represent a novel class of heterocycles.
Q3: Beyond its role as an annelating agent, has 2-(methylthio)-2-imidazoline been explored for other synthetic applications?
A3: Yes, 2-(methylthio)-2-imidazoline derivatives, particularly 1-(2-fluorobenzoyl)-2-methylthio-2-imidazoline, were explored in double displacement reactions. [] These reactions with 1,1-dialkylhydrazines led to the formation of 2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-ones. This methodology proved valuable for constructing tricyclic heterocycles beyond the initial scope of the compound.
Q4: Has 2-(methylthio)-2-imidazoline been used in the synthesis of any biologically relevant molecules?
A4: Indeed, 2-(methylthio)-2-imidazoline plays a crucial role in the synthesis of specifically labeled creatinine. [] Reaction of its hydroiodide salt with ammonia-[15N] yields creatinine-[15NH2] with high specificity and yield. This labeled creatinine is a valuable tool for metabolic studies and potentially for diagnostic applications.
Q5: Are there any studies on the compatibility of 2-(methylthio)-2-imidazoline with different reaction conditions or materials?
A5: While specific material compatibility data is limited in the provided literature, research demonstrates the successful use of 2-(methylthio)-2-imidazoline in reactions involving hexamethylphosphorous triamide (HMPT). [] Further research is necessary to fully understand its compatibility with a broader range of solvents and reagents.
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